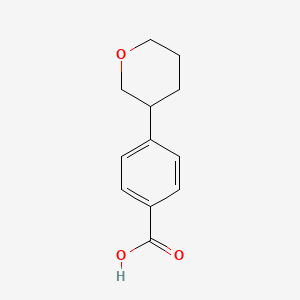

4-(Oxan-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)10-5-3-9(4-6-10)11-2-1-7-15-8-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPYCJJRDTYMQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-93-8 | |

| Record name | 4-(oxan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Biological Activities of 4-(Oxan-3-yl)benzoic acid

A Senior Application Scientist's Perspective on a Novel Scaffold

Executive Summary

The landscape of drug discovery is in constant pursuit of novel chemical scaffolds that offer unique pharmacological profiles and improved developability. This guide focuses on the untapped potential of 4-(Oxan-3-yl)benzoic acid, a molecule that, while not extensively studied, presents a compelling structural framework for therapeutic innovation. By dissecting its constituent moieties—the ubiquitous benzoic acid and the advantageous tetrahydropyran (oxane) ring—we can formulate data-driven hypotheses regarding its potential biological activities. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this intriguing compound. We will delve into its structural rationale, predict potential biological targets through a combination of structure-activity relationship (SAR) analysis and in silico methodologies, and provide detailed experimental workflows for the validation of these predictions.

Introduction: Deconstructing this compound

At its core, this compound is a hybrid structure combining two key chemical features with significant precedent in medicinal chemistry: a benzoic acid core and a saturated heterocyclic oxane ring.

-

The Benzoic Acid Moiety: Benzoic acid and its derivatives are privileged structures in pharmacology, known to exhibit a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The carboxylic acid group is a critical pharmacophoric element, capable of forming strong hydrogen bonds and ionic interactions with biological targets, which often dictates the molecule's binding affinity and specificity.[4][5][6]

-

The Oxane (Tetrahydropyran) Ring: The tetrahydropyran (THP) ring is increasingly utilized in modern drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane or even aromatic rings.[7][8] Its inclusion can confer several advantages:

-

Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to its carbocyclic counterparts.[7][9]

-

Metabolic Stability: The replacement of a metabolically labile position with the ether oxygen of the THP ring can enhance metabolic stability.

-

Conformational Rigidity: The saturated ring system introduces a degree of conformational constraint, which can be advantageous for specific receptor interactions.

-

The strategic combination of these two moieties in this compound suggests a molecule with the potential for specific biological interactions, coupled with favorable drug-like properties.

Physicochemical Properties and ADME Profile Prediction

A preliminary in silico assessment of the physicochemical properties of this compound is crucial for predicting its drug-like characteristics. These properties are key determinants of a compound's ADME profile.[10][11]

| Property | Predicted Value/Range | Implication for Drug Development |

| Molecular Weight | ~194 g/mol | Well within the limits of Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| LogP | 1.5 - 2.5 | A balanced lipophilicity, which is often a good starting point for achieving a compromise between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from -COOH) | The carboxylic acid is a key hydrogen bond donor, crucial for target interaction.[4] |

| Hydrogen Bond Acceptors | 3 (from -COOH and oxane oxygen) | The presence of multiple hydrogen bond acceptors, including the oxane oxygen, can enhance solubility and provide additional points of interaction with biological targets.[7] |

| Polar Surface Area (PSA) | ~57 Ų | Suggests good potential for oral absorption and cell permeability. |

Table 1: Predicted Physicochemical Properties of this compound and their Implications.

Hypothesis-Driven Target Exploration

Given the absence of direct biological data, a hypothesis-driven approach is essential. By considering the structural alerts and the known activities of related compounds, we can propose several plausible biological targets for this compound.

G-Protein Coupled Receptors (GPCRs)

The benzoic acid moiety is a common feature in ligands for various GPCRs.[12] The carboxylic acid can form a salt bridge with a conserved basic residue (often a lysine or arginine) in the binding pocket of many aminergic and lipid-activated GPCRs. The oxane ring can be viewed as a bioisosteric replacement for a phenyl or cyclohexyl group often found in GPCR ligands, potentially improving solubility and metabolic stability.

Hypothesized Targets:

-

Lysophosphatidic Acid (LPA) Receptors: Certain sulfamoyl benzoic acid analogues are known agonists of the LPA2 receptor.[12] The overall structure of this compound shares some pharmacophoric features with these compounds.

-

Other Lipid-Sensing GPCRs: The molecule's amphipathic nature could allow it to interact with other receptors for lipid mediators.

Nuclear Hormone Receptors

Retinoids and other nuclear hormone receptor ligands often contain a carboxylic acid group for interaction with the ligand-binding domain. The hydrophobic portion of this compound, while not a classic retinoid structure, could potentially fit into the ligand-binding pockets of certain orphan nuclear receptors.

Enzymes

Benzoic acid derivatives have been shown to inhibit various enzymes. The carboxylic acid can chelate metal ions in the active site or form key hydrogen bonds.

Hypothesized Targets:

-

Histone Deacetylases (HDACs): Some HDAC inhibitors possess a carboxylic acid that interacts with the zinc ion in the active site.

-

Other Hydrolases: The molecule could potentially inhibit other zinc-dependent hydrolases.

A Strategic Workflow for Target Identification and Validation

A multi-pronged approach, combining in silico prediction with experimental validation, is necessary to systematically investigate the biological activities of this compound.[13][14]

Caption: Figure 1: Integrated workflow for target identification and validation.

In Silico Target Prediction

The first step in our proposed workflow is to leverage computational tools to generate a list of potential biological targets.[15][16]

Protocol 1: In Silico Target Prediction

-

Input: Obtain the SMILES string for this compound.

-

Platform: Utilize a web-based target prediction tool such as SwissTargetPrediction.[17]

-

Execution: Submit the SMILES string to the platform and select "Homo sapiens" as the target organism.

-

Analysis: The output will be a ranked list of potential protein targets based on chemical similarity to known ligands. Prioritize the top-ranking targets for further investigation, paying close attention to target classes that align with our initial hypotheses (e.g., GPCRs, enzymes).

Molecular Docking

For the highest-ranking and most plausible targets identified in the previous step, molecular docking studies can provide insights into potential binding modes and help to rationalize the predicted interactions.[18][19]

Protocol 2: Molecular Docking

-

Target Preparation: Obtain the crystal structures of the prioritized protein targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the ligand into the putative binding site of the receptor.

-

Analysis: Analyze the resulting poses for favorable interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. A key interaction to look for would be the formation of a salt bridge between the carboxylate of our compound and a basic residue in the receptor.

Experimental Validation: From Binding to Function

In silico predictions are hypotheses that must be tested experimentally.[20][21][22] A tiered approach, starting with binding assays and progressing to functional and phenotypic screens, is recommended.

Protocol 3: Target Binding Assays (Example: Surface Plasmon Resonance - SPR)

-

Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the analyte solutions over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized protein.

-

Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Protocol 4: Cell-Based Functional Assays (Example: GPCR-mediated cAMP modulation)

-

Cell Culture: Use a cell line that endogenously expresses the target GPCR or has been engineered to do so.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Assay: Following an appropriate incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA or HTRF assay kit.

-

Analysis: Plot the cAMP concentration as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

The following diagram illustrates a hypothetical signaling pathway that could be investigated if a GPCR target is confirmed.

Caption: Figure 2: Hypothetical GPCR signaling pathway.

Future Directions and Conclusion

The exploration of this compound is a journey into uncharted territory in chemical biology. This guide provides the foundational strategy for this exploration. The initial in silico and in vitro screening phases will be critical in determining the most promising therapeutic avenues for this novel scaffold. Positive results in these early stages would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology assessments.

The true potential of this compound lies in its unique combination of a proven pharmacophore and a favorable heterocyclic modifier. The strategic research plan outlined herein provides a robust framework for elucidating its biological activities and, ultimately, determining its value as a potential therapeutic agent. The insights gained from the systematic study of this molecule will not only define its own future but will also contribute to the broader understanding of structure-activity relationships in drug discovery.

References

- Fasanmade, A. A., & Adebiyi, A. A. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-10.

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.

- Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.

- Jeske, M., & Ermert, P. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-32). Wiley-VCH.

- Rojas-Guzmán, D., et al. (2025). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Pharmaceuticals, 18(10), 1577.

- Gomes, M. S., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1105.

- Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-12.

- ChemicalBook. (2024, May 16).

- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.

- ResearchGate. (n.d.). Experimental validation of predicted drug-target interactions.

- Rojas-Guzmán, D., et al. (2025). Structure-Guided Discovery of Benzoic-Acid–Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. MDPI.

- International Journal of Advanced Research in Science, Communication and Technology. (2025).

- ResearchGate. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols.

- ResearchGate. (n.d.).

- ACS Publications. (2025).

- Słoczyńska, K., et al. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 26(18), 5493.

- Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(10), 1149-1171.

- Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140.

- Creative Biolabs. (n.d.). In Silico Target Prediction.

- ResearchGate. (2021). What is the importance of carboxylic group in the structure of drugs?.

- Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. PubMed.

- IJCRT.org. (2024).

- Al-Ostath, A., et al. (2024).

- Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.

- European Pharmaceutical Review. (2014).

- Oliveira, R. B., & da Silva, A. B. F. (2016). The Role of Functional Groups in Drug–Receptor Interactions. In Topics in Medicinal Chemistry.

- Preprints.org. (2023).

- Wikipedia. (n.d.). Tetrahydropyran.

- Swiss Institute of Bioinform

- ResearchGate. (n.d.).

- World Journal of Biology and Pharmaceutical Sciences. (n.d.).

- ChemicalBook. (2023).

- PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME.

- BenchChem. (n.d.).

- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(11), 5179-5195.

- MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.

- ChEMBL. (n.d.).

- PharmaBlock. (n.d.). Aliphatic Rings as Bioisosteres of Phenyl Ring in Drug Discovery.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. ijcrt.org [ijcrt.org]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. wpage.unina.it [wpage.unina.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. physchem.org.uk [physchem.org.uk]

- 12. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. wjbphs.com [wjbphs.com]

- 15. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. SwissTargetPrediction [swisstargetprediction.ch]

- 18. Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Validation guidelines for drug-target prediction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

"4-(Oxan-3-yl)benzoic acid" derivatives and analogues

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 4-(Oxan-3-yl)benzoic Acid Derivatives

Authored by a Senior Application Scientist

Abstract: The this compound scaffold represents a promising, albeit underexplored, chemotype in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of its derivatives and analogues. We delve into rational design principles, detailed synthetic protocols, and prospective structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this unique molecular framework for novel therapeutic agents.

Introduction: The Strategic Value of the this compound Core

The integration of saturated heterocyclic rings into drug candidates is a well-established strategy to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The oxane (tetrahydropyran) ring, in particular, is a privileged structure in medicinal chemistry. Its presence can improve pharmacokinetic profiles and introduce specific three-dimensional conformations that enhance binding to biological targets. When coupled with the benzoic acid moiety—a common pharmacophore known to interact with various receptors and enzymes—the resulting this compound scaffold offers a unique vector in chemical space for exploring new therapeutic interventions.

Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of bioactive molecules, including anticancer, anti-inflammatory, and antibacterial agents[1][2][3]. The tetrahydropyran ring is also a key component of numerous natural products and approved drugs, contributing to their biological activity[4][5]. The combination of these two motifs in the this compound core presents a compelling starting point for the development of novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through several convergent strategies. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on both the aromatic and oxane rings. Below, we outline a primary, field-proven synthetic workflow.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic approach involves disconnecting the oxane ring from the benzoic acid moiety. This can be achieved through a carbon-carbon bond-forming reaction, such as a Suzuki or other cross-coupling reaction, or by constructing the oxane ring onto a pre-functionalized benzoic acid derivative.

Caption: Retrosynthetic analysis of this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(Oxan-3-yl)benzoate

This protocol details a common cross-coupling approach for the synthesis of a core intermediate.

Materials:

-

Ethyl 4-bromobenzoate

-

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (deionized)

-

Toluene

-

Ethyl acetate

-

Brine solution

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 volumes) and deionized water (1 volume) via syringe.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 4-(oxan-3-yl)benzoate.

Saponification to the Carboxylic Acid

The final step to obtain the parent acid is a standard ester hydrolysis.

Procedure:

-

Dissolve the purified ethyl 4-(oxan-3-yl)benzoate in a mixture of tetrahydrofuran (THF) and methanol (3:1).

-

Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

-

Upon completion, remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.

Structure-Activity Relationships (SAR) and Analogue Design

While specific SAR data for this compound derivatives is not extensively published, we can infer potential relationships based on analogous chemical series. The following points provide a framework for designing new analogues with improved biological activity.

-

Substitution on the Benzoic Acid Ring: Introduction of small electron-withdrawing or electron-donating groups at the 2- and 3-positions can modulate the pKa of the carboxylic acid and influence binding interactions. Halogenation is a common strategy to enhance binding affinity[6].

-

Modification of the Oxane Ring: Substitution on the oxane ring can introduce new chiral centers and alter the conformational preferences of the molecule. For instance, introducing hydroxyl or amino groups can create new hydrogen bonding opportunities with a target protein.

-

Ester and Amide Analogues: The carboxylic acid can be converted to a variety of esters and amides to serve as prodrugs or to target different biological endpoints[7]. This is a common strategy in drug development to improve pharmacokinetic properties.

| Modification | Rationale | Potential Impact |

| 2-Fluoro substitution | Modulate pKa, potential for halogen bonding | Increased binding affinity |

| 3-Methoxy substitution | Alter electronics, potential H-bond acceptor | Modified target selectivity |

| Oxane 4-hydroxylation | Introduce H-bond donor/acceptor | Improved solubility and target interaction |

| Carboxylic acid to amide | Increase metabolic stability, alter solubility | Modified ADME properties |

Potential Therapeutic Applications and Biological Targets

Based on the known activities of benzoic acid and tetrahydropyran-containing compounds, derivatives of this compound could be explored for a variety of therapeutic applications.

Anticancer Activity

Many benzoic acid derivatives have been investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival[1][8]. For example, some derivatives act as inhibitors of protein kinases or other enzymes crucial for tumor growth[9]. The oxane moiety can be designed to fit into specific hydrophobic pockets of enzyme active sites, potentially leading to potent and selective inhibitors.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Anti-inflammatory and Anti-infective Properties

Derivatives of benzoic acid have also shown promise as anti-inflammatory and antibacterial agents[3][10]. The this compound scaffold could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or as agents against multi-drug resistant bacteria.

Conclusion and Future Directions

The this compound core is a versatile and promising scaffold for the development of new therapeutic agents. This guide has provided a foundational understanding of its synthesis, potential for analogue development, and likely therapeutic applications. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to fully elucidate the potential of this chemical class. High-throughput screening and computational modeling will be invaluable tools in this endeavor.

References

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]

-

Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (2022). MDPI. Retrieved from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved from [Link]

- Method for preparing benzoic acid derivatives through novel synthetic intermediates. (n.d.). Google Patents.

-

Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2018). PubMed. Retrieved from [Link]

-

Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

-

Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. Retrieved from [Link]

-

Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. Retrieved from [Link]

-

Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. (2022). PubMed. Retrieved from [Link]

-

BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. (2024). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]

- Halogenated benzoic acid derivative and preparation thereof. (n.d.). Google Patents.

Sources

- 1. preprints.org [preprints.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

- 6. CN87100373A - Halogenated benzoic acid derivative and preparation thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Guide for Drug Discovery

An In-Depth Technical Guide

Introduction: The Enduring Relevance of the Benzoic Acid Scaffold

The benzoic acid framework, a simple aromatic carboxylic acid, represents one of medicinal chemistry's most versatile and enduring scaffolds.[1][2][3] Its discovery dates back to the 16th century, and since then, its derivatives have become integral to a vast array of therapeutic agents, from simple antimicrobial food preservatives to complex anticancer drugs.[1][3][4] The inherent properties of the benzoic acid moiety—a planar sp2-hybridized aromatic ring facilitating target binding and a carboxylic acid group acting as a crucial interaction point—make it an ideal starting point for drug design.[5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the biological effects of these derivatives. We will dissect the influence of structural modifications on pharmacodynamic and pharmacokinetic profiles, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to the rational design of novel therapeutics.

The Core Pharmacophore: Deconstructing the Benzoic Acid Moiety

The biological activity of any benzoic acid derivative is fundamentally dictated by the interplay between its two core components: the carboxylic acid group and the aromatic ring. Understanding the individual and synergistic contributions of these features is the first step in rational drug design.

-

The Carboxylic Acid Group (-COOH): This functional group is rarely a passive component. Its acidity (pKa) is critical for the molecule's ionization state at physiological pH, which in turn affects solubility, membrane permeability, and the ability to interact with biological targets. It is a potent hydrogen bond donor and acceptor, often anchoring the molecule within a receptor's active site. Modifications such as conversion to esters or amides can dramatically alter these properties, often serving as a strategy to create prodrugs with improved bioavailability.[6]

-

The Aromatic Ring (Phenyl Core): The benzene ring serves as a rigid scaffold, positioning the carboxylic acid and other substituents in a defined spatial orientation. Its hydrophobic nature contributes to lipophilicity, influencing the molecule's ability to cross biological membranes. The ring's π-electron system can engage in π-π stacking or cation-π interactions with biological targets.[5] Furthermore, the ring is a canvas for substitution, where the nature and position of added functional groups are the primary drivers of specific biological activity.

Pillars of SAR: How Substituents Dictate Biological Activity

The true pharmacological diversity of benzoic acid derivatives emerges from the strategic modification of the phenyl ring. The position, electronic nature, and size of substituents are the key variables that medicinal chemists manipulate to fine-tune a compound's activity, selectivity, and metabolic stability.[6]

Positional Isomerism (Ortho, Meta, Para)

The location of a substituent on the aromatic ring relative to the carboxylic acid group has a profound impact on activity.

-

Ortho-substitution: Placing a group at the C2 position can induce steric hindrance, potentially forcing the carboxylic acid group out of plane with the ring. This conformational change can significantly alter binding affinity. In some cases, ortho-substituents can form intramolecular hydrogen bonds with the carboxylic acid, modifying its acidity and interaction potential.

-

Meta-substitution: Substituents at the C3 position often have a less direct steric impact on the carboxyl group. Their influence is primarily driven by electronic effects that modify the overall electron density of the ring and the acidity of the carboxyl group. In many series, meta-substitution leads to a decrease in activity compared to ortho or para isomers.[7]

-

Para-substitution: The C4 position is often a critical location for substitution. Being directly opposite the carboxylic acid, substituents here can extend into different regions of a binding pocket and significantly influence interactions with the target. Both electron-donating and electron-withdrawing groups at the para-position have been shown to enhance the activity of various drug classes, including local anesthetics and antimicrobial agents.[7][8]

Electronic Effects (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of a substituent alters the electron density of the aromatic ring and the acidity of the carboxylic acid, which can be critical for target interaction.

-

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and alkyl (-CH3) donate electron density to the ring.[6] This generally decreases the acidity of the carboxylic acid. In many cases, EDGs are associated with increased potency, as seen in some local anesthetics where they enhance the electron density of the carbonyl oxygen, facilitating stronger binding.[7]

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), halo (-Cl, -Br), and cyano (-CN) pull electron density from the ring, increasing the acidity of the carboxylic acid.[6] The presence of EWGs is often crucial for antimicrobial activity. For example, in a series of p-aminobenzoic acid (PABA) derivatives, the presence of a bromo group was found to increase antimicrobial potency.[8]

Lipophilicity and Steric Profile

A molecule's ability to traverse biological membranes and fit into a binding site is governed by its lipophilicity (fat-solubility) and steric bulk.

-

Lipophilicity: Often quantified by the partition coefficient (LogP), this property is modulated by adding hydrophobic groups (e.g., alkyl, aryl) or hydrophilic groups (e.g., hydroxyl, amino). Optimal lipophilicity is key; too low, and the compound may not cross cell membranes, too high, and it may have poor solubility or be rapidly metabolized. In the development of anti-sickling agents, derivatives with average lipophilicity combined with strong electron-donating groups showed the most promise.[5]

-

Steric Effects: The size and shape of substituents can either promote or hinder binding. A bulky group might prevent a molecule from fitting into a narrow active site, or it could provide favorable van der Waals interactions that enhance binding affinity. Introducing small alkyl groups near an ester linkage can sterically hinder hydrolysis by metabolic enzymes, thereby increasing the drug's duration of action.[7]

Case Studies: SAR in Therapeutic Applications

The theoretical principles of SAR are best understood through their application in real-world drug discovery. Benzoic acid derivatives have found success in numerous therapeutic areas.

Anticancer Agents

The benzoic acid scaffold is present in numerous anticancer drugs that operate through diverse mechanisms.[1][2]

-

Mechanism: Derivatives have been designed to act as inhibitors of crucial enzymes like histone deacetylase (HDAC), tyrosine kinases, or dihydrofolate reductase.[1][2] Others, like Tallimustine, act as DNA alkylating agents.[1]

-

SAR Insights:

-

In a series of 3-[(6-Arylamino) pyridazinylamino] benzoic acids, the presence of a chloro group at the 4th position of the arylamino moiety resulted in the highest anticancer activity against the HT-29 colon cancer cell line.[1]

-

For certain thiocyanate benzoic acid derivatives active against the MCF-7 breast cancer cell line, potent activity was linked to the inhibition of the tyrosine kinase domain.[1][2]

-

The retinobenzoic acid drug Tamibarotene selectively binds to retinoic acid receptors to inhibit uncontrolled cell growth in leukemia.[1]

-

| Compound Class | Target/Cell Line | Key SAR Feature | Resulting Activity | Reference |

| Pyridazinylamino Benzoic Acids | HT-29 Colon Cancer | 4-chloro substitution on arylamino group | Potent anticancer response (IC50 = 3.9 µM) | [1] |

| Methyleneamino Benzoic Acid | Human Cervical Cancer | 2-hydroxynaphthalen moiety | Potent antitumor activity (IC50 = 17.84 µM) | [1][2] |

| Thiocyanate Benzoic Acids | MCF-7 Breast Cancer | Inhibition of tyrosine kinase | Potent activity (IC50 = 100 µM/ml) | [1][2] |

Antimicrobial Agents

Para-aminobenzoic acid (PABA) and its derivatives are classic examples of antimicrobial agents.

-

Mechanism: Many PABA derivatives function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. As humans do not synthesize folic acid, these drugs are selectively toxic to microbes.

-

SAR Insights:

-

In a study of PABA derivatives, Schiff's bases were generally found to be more potent antimicrobial agents than their corresponding esters.[8]

-

The introduction of an electron-withdrawing bromo group enhanced antimicrobial activity. Specifically, a meta-bromo derivative was most active against B. subtilis, while a para-bromo derivative was most potent against the fungi C. albicans and A. niger.[8]

-

Local Anesthetics

Benzoic acid esters like procaine and tetracaine are archetypal local anesthetics.

-

Mechanism: These agents block the initiation and conduction of nerve impulses by physically plugging the voltage-gated sodium channels in neuronal membranes.[9]

-

SAR Insights:

-

The structure is typically divided into three parts: a lipophilic aryl group (the substituted benzoic acid), an intermediate ester or amide chain, and a hydrophilic tertiary amine.[7][9]

-

Lipophilic Part: Electron-donating groups (e.g., amino, alkoxy) in the ortho or para position increase potency by enhancing the electron density of the carbonyl oxygen, strengthening the bond with the receptor.[7]

-

Intermediate Chain: Amides are more resistant to metabolic hydrolysis than esters, leading to a longer duration of action.[7]

-

Hydrophilic Part: A tertiary amine is generally optimal for activity. It exists in equilibrium between its charged and uncharged forms; the uncharged form crosses the nerve membrane, while the charged form binds to the sodium channel receptor.[7]

-

Methodologies for a Self-Validating SAR Study

A robust SAR study requires systematic synthesis and rigorous, reproducible biological evaluation. The causality behind experimental choices is paramount for generating trustworthy data.

Experimental Workflow for SAR-Guided Drug Discovery

Protocol 1: Synthesis of a Schiff Base Derivative of p-Aminobenzoic Acid (PABA)

This protocol describes a common method for creating derivatives for antimicrobial screening. The formation of the imine (Schiff base) linkage is a straightforward way to introduce diverse structural motifs.

Objective: To synthesize N'-(substituted-benzylidene)-4-aminobenzohydrazide to explore the impact of different aromatic aldehydes on antimicrobial activity.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Ethanol

-

Hydrazine hydrate

-

Substituted aromatic aldehyde (e.g., 3-bromobenzaldehyde)

-

Reaction vessel with reflux condenser

-

Stir plate and magnetic stir bar

Step-by-Step Methodology:

-

Esterification: Reflux a solution of p-aminobenzoic acid in ethanol with a catalytic amount of sulfuric acid to produce ethyl 4-aminobenzoate. This protects the carboxylic acid and activates the para-position.

-

Hydrazide Formation: Reflux the resulting ethyl 4-aminobenzoate with hydrazine hydrate in ethanol. This reaction substitutes the ethoxy group with a hydrazide (-NHNH2) group, forming 4-aminobenzohydrazide.[8]

-

Schiff Base Condensation: Dissolve the 4-aminobenzohydrazide in ethanol. Add an equimolar amount of the desired substituted aromatic aldehyde (e.g., 3-bromobenzaldehyde).

-

Reaction: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The purity of the synthesized compound must be confirmed before biological testing. This is achieved through melting point determination and chromatography (TLC/HPLC). The structural confirmation via spectroscopy ensures that the tested compound is indeed the intended molecule.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for potential anticancer agents.

Objective: To determine the concentration at which a synthesized benzoic acid derivative inhibits 50% of cancer cell growth (IC50).

Materials:

-

Human cancer cell line (e.g., MCF-7, HT-29)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Synthesized benzoic acid derivative, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.

-

Controls (Critical for Validation):

-

Negative Control: Wells containing cells treated only with the vehicle (e.g., 0.1% DMSO in medium) to represent 100% cell viability.

-

Positive Control: Wells containing cells treated with a known anticancer drug (e.g., 5-fluorouracil) to validate the assay's sensitivity.[2]

-

Blank Control: Wells containing medium but no cells, to subtract background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve (viability vs. log concentration) to determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of benzoic acid derivatives is a well-established yet continuously evolving field. The core principles—manipulating substituent position, electronic character, and physicochemical properties—remain the foundation of rational drug design. Case studies in oncology, microbiology, and anesthesiology demonstrate how these principles are translated into potent and selective therapeutic agents.

Future research will likely focus on integrating computational modeling more deeply into the design process, allowing for the pre-screening of virtual libraries and a more accurate prediction of ADME-Tox properties. Furthermore, the exploration of novel substitutions, such as the incorporation of rigid moieties like cyclopropyl groups, may unlock new pharmacological potential by enforcing favorable binding conformations.[10] By adhering to a rigorous, iterative cycle of design, synthesis, and self-validating biological evaluation, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Available at: [Link]

-

Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Available at: [Link]

-

Kumar, M., et al. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

-

Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

-

Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. Available at: [Link]

-

Pharmacy 180. (n.d.). SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available at: [Link]

-

GPAT-DISCUSSION-CENTER. (2020). Local Anesthetics SAR of Benzoic acid derivatives. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. preprints.org [preprints.org]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iomcworld.com [iomcworld.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 9. youtube.com [youtube.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction for the Synthesis of 4-(Oxan-3-yl)benzoic Acid

Introduction: The Significance of Aryl-Substituted Saturated Heterocycles in Medicinal Chemistry

The incorporation of saturated heterocyclic moieties into aromatic frameworks is a cornerstone of modern medicinal chemistry and drug development. These three-dimensional structures often impart favorable physicochemical properties, such as improved solubility, metabolic stability, and receptor binding affinity, when compared to their planar aromatic counterparts. 4-(Oxan-3-yl)benzoic acid is a valuable building block that exemplifies this principle, featuring a tetrahydropyran (oxane) ring appended to a benzoic acid scaffold. This structural motif is of significant interest to researchers developing novel therapeutics across various disease areas, including but not limited to oncology, inflammation, and metabolic disorders.[1][2][3]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the construction of the crucial C(sp²)-C(sp³) bond between the benzoic acid and oxane rings.[4] This reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[4] These attributes make the Suzuki coupling an ideal choice for the synthesis of complex molecules like this compound, enabling efficient and reliable production for research and development purposes.[5]

This application note provides a comprehensive guide for the synthesis of this compound via a Suzuki coupling strategy. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol for the synthesis of the requisite boronic ester precursor and the final coupling reaction, and provide guidance on the purification and characterization of the target compound.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki Coupling Reaction

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle can be broadly divided into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, a 4-halobenzoic acid derivative) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.

-

Transmetalation: The subsequent and often rate-determining step is transmetalation. Here, the organic group from the organoboron reagent (the oxanyl group from the boronic ester) is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the organoboron species, making it more nucleophilic and promoting the transfer.

-

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic fragments (the aryl and oxanyl groups) are coupled together to form the desired carbon-carbon bond, yielding the final product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocols

This section outlines a two-part experimental procedure for the synthesis of this compound: the preparation of the key intermediate, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane, via a Miyaura borylation, followed by the Suzuki coupling with 4-bromobenzoic acid.

Part 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane

The synthesis of the required boronic ester from the corresponding alkyl halide is a crucial first step. The Miyaura borylation is a reliable method for this transformation.[7][8][9]

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 3-Bromooxane | C₅H₉BrO | 165.03 | 1.65 g | 10.0 |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 3.05 g | 12.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 245 mg | 0.3 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 2.95 g | 30.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 50 mL | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromooxane (1.65 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), Pd(dppf)Cl₂ (245 mg, 0.3 mmol), and potassium acetate (2.95 g, 30.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane as a colorless oil.

Part 2: Suzuki Coupling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane with 4-Bromobenzoic Acid

With the boronic ester in hand, the final Suzuki coupling can be performed to yield the target compound.[5][10]

Materials:

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane | C₁₁H₂₁BO₃ | 212.09 | 2.12 g | 10.0 |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 2.01 g | 10.0 |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 1155.56 | 231 mg | 0.2 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30.0 |

| Toluene | C₇H₈ | 92.14 | 40 mL | - |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |

| Water | H₂O | 18.02 | 10 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromobenzoic acid (2.01 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol) in a mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

-

De-gas the solution by bubbling with an inert gas (argon or nitrogen) for 20 minutes.

-

To this solution, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane (2.12 g, 10.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).

-

Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature and dilute with water (50 mL).

-

Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 30 mL) to remove non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 2M HCl. A white precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water (3 x 20 mL).

-

Dry the solid in a vacuum oven to yield crude this compound.

Purification and Characterization

The crude product can be further purified by recrystallization.[11][12][13]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.[14][15][16]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: For the Miyaura borylation (Part 1), it is crucial to use anhydrous solvents and reagents to prevent the hydrolysis of the diboron reagent and the resulting boronic ester.

-

Inert Atmosphere: Both reactions should be carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

-

Choice of Base: The choice of base is critical in Suzuki couplings. For the borylation, a weaker base like potassium acetate is often preferred to minimize side reactions. In the coupling step, a stronger base like potassium carbonate is used to facilitate the transmetalation of the less reactive alkyl boronic ester.[8]

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For the coupling of secondary alkyl boronic esters, ligands that are both electron-rich and sterically bulky can be beneficial.[10]

-

Purification: Thorough purification of the intermediate boronic ester is recommended to ensure a clean Suzuki coupling reaction. Recrystallization of the final product is essential to obtain high-purity material suitable for biological testing and further synthetic applications.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound, a valuable building block for drug discovery and development. By following the detailed protocols outlined in this application note, researchers can confidently prepare this compound in good yield and high purity. The versatility of the Suzuki coupling allows for the potential synthesis of a wide array of analogues by varying the aryl halide and the heterocyclic boronic ester, thus facilitating the exploration of structure-activity relationships in medicinal chemistry programs.

References

- US3235588A - Purification of benzoic acid - Google Patents. (n.d.).

-

Macmillan Group Meeting. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 1H nuclear magnetic resonance study of alkyl- and aryl-substituted 1,4-oxathian-2-ones. Retrieved from [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Electrochemical Synthesis of Dimeric λ3-Bromane: Platform for Hypervalent Bromine(III) Compounds. (2023, March 21). PubMed Central (PMC). Retrieved from [Link]

-

A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. (n.d.). MDPI. Retrieved from [Link]

-

Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (2023, August 12). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Synthesis of N-aryl-substituted iminophosphoranes and NMR spectroscopic investigation of their acid–base properties in acetonitrile. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024, March 4). GitHub. Retrieved from [Link]

- RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents. (n.d.).

-

Recrystallization of Benzoic Acid. (n.d.). Retrieved January 27, 2026, from [Link]

-

Miyaura-Ishiyama-Hartwig Borylation. (2014, October 20). Chem-Station. Retrieved from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Synthesis of 3-bromo derivatives of flavones. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (2024, November 15). PubMed. Retrieved from [Link]

-

Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. Retrieved from [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (n.d.). MDPI. Retrieved from [Link]

-

Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (n.d.). PubMed. Retrieved from [Link]

-

Lab N °02: Synthesis / Purification by recrystallization of benzoic acid. (n.d.). Retrieved January 27, 2026, from [Link]

-

Miyaura borylation. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-bromooctane. (n.d.). PrepChem.com. Retrieved from [Link]

-

3-Bromohexane. (n.d.). PubChem. Retrieved from [Link]

-

3-bromohexane. (n.d.). Chem-Station. Retrieved from [Link]

-

A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

Sources

- 1. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura-Ishiyama-Hartwig Borylation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Spectroscopic Characterization of 4-(Oxan-3-yl)benzoic acid

Introduction

4-(Oxan-3-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a saturated oxane (tetrahydropyran) ring. Such structures are of significant interest in medicinal chemistry and materials science, where the rigid, polar oxane ring can influence solubility, conformation, and biological activity. Thorough spectroscopic characterization is a critical first step in the validation of its synthesis and for understanding its chemical properties. This application note provides a detailed guide to the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the protocols for their acquisition and interpretation. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzoic acid ring and the aliphatic protons of the oxane ring. The acidic proton of the carboxyl group will appear as a characteristically broad singlet at a downfield chemical shift.[1][2] This signal's breadth is due to hydrogen bonding, and its position can be concentration-dependent.[1][2] A key confirmatory experiment is the disappearance of this signal upon the addition of a few drops of deuterium oxide (D₂O) due to proton-deuterium exchange.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| -COOH | 10.0 - 13.0 | br s | 1H | Broad singlet, exchangeable with D₂O.[1][3] |

| Ar-H | 7.5 - 8.2 | m | 4H | Complex multiplet for the para-substituted benzene ring. |

| Oxane-H (CH attached to Ar) | 3.0 - 3.5 | m | 1H | Deshielded by the adjacent aromatic ring. |

| Oxane-H (CH₂-O) | 3.5 - 4.2 | m | 4H | Protons adjacent to the ring oxygen. |

| Oxane-H (other CH₂) | 1.6 - 2.2 | m | 4H | Remaining aliphatic protons of the oxane ring. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the oxane ring. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm range.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C=O | 165 - 180 | Carbonyl carbon of the carboxylic acid.[1][2] |

| Ar-C (quaternary, attached to COOH) | 128 - 135 | |

| Ar-C (quaternary, attached to oxane) | 145 - 155 | Deshielded due to substitution. |

| Ar-CH | 125 - 132 | Aromatic methine carbons. |

| Oxane-C (CH attached to Ar) | 40 - 50 | |

| Oxane-C (CH₂-O) | 65 - 75 | Carbons adjacent to the ring oxygen. |

| Oxane-C (other CH₂) | 25 - 35 |

Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is typically well-resolved. In solvents like CDCl₃, the carboxylic acid proton may be very broad or exchange with residual water, making it difficult to observe.[4][5]

-

Confirmatory D₂O Exchange: To confirm the assignment of the carboxylic acid proton, a drop of D₂O can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The disappearance of the broad singlet confirms its identity as an exchangeable proton.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the most prominent features will be the absorptions from the carboxylic acid group.

Predicted IR Data

The IR spectrum will be dominated by a very broad O-H stretching band from the carboxylic acid, which often overlaps with the C-H stretching region.[6][7] This broadening is a result of extensive hydrogen bonding, typically forming dimers in the solid state or in concentrated solutions.[7][8] The carbonyl (C=O) stretch will be a strong, sharp absorption.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, very broad | Characteristic broad "hairy beard" appearance.[6][9][10] |

| C-H (Aromatic & Aliphatic) | 2850 - 3100 | Medium, sharp | Often appear as sharper peaks superimposed on the broad O-H stretch.[7] |

| C=O (Carboxylic Acid) | 1680 - 1725 | Strong, sharp | Conjugation with the aromatic ring lowers the frequency.[7] |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak | Multiple bands are expected. |

| C-O (Carboxylic Acid & Ether) | 1210 - 1320 and 1050 - 1150 | Strong |

Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Experimental Choices:

-

ATR vs. KBr Pellet: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation. The traditional KBr pellet method can also be used but is more time-consuming.

-

Self-Validation: The presence of both the very broad O-H stretch and the strong C=O stretch is a self-validating system for the identification of a carboxylic acid functional group.[6][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₂H₁₄O₃, Molecular Weight: 206.24 g/mol ), the mass spectrum is expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method). Aromatic carboxylic acids are known to undergo characteristic fragmentation.[2]

Table 4: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 206 | [C₁₂H₁₄O₃]⁺ | Molecular ion ([M]⁺) in Electron Ionization (EI). |

| 207 | [C₁₂H₁₄O₃+H]⁺ | Protonated molecule ([M+H]⁺) in Electrospray Ionization (ESI).[12] |

| 189 | [M - OH]⁺ | Loss of a hydroxyl radical. A common fragmentation for aromatic acids.[2] |

| 161 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoic acid moiety after cleavage of the C-C bond to the oxane ring. |

| 105 | [C₇H₅O]⁺ | Loss of water from the [M+H]⁺ ion in some ionization modes.[12] |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives.[12] |

Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Choices:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent protonated molecule peak ([M+H]⁺). Electron Ionization (EI) is a harder technique that provides more extensive fragmentation, which can be useful for structural elucidation.

-

High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The characteristic signals and absorption bands predicted in this note serve as a benchmark for researchers synthesizing or working with this compound. Adherence to the outlined protocols will ensure the acquisition of high-quality data, which is fundamental for regulatory submissions, publications, and further research in drug development and materials science.

References

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]

-

ACS Publications. (2021, July 27). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR?[Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

-

National Institutes of Health. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

-

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

University of Wisconsin-Platteville. (n.d.). Carboxylic Acids. [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. [Link]

-

ACS Publications. (2021, July 28). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

-

MassBank. (2017, October 22). Benzoic acids and derivatives. [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]

-

Royal Society of Chemistry. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. echemi.com [echemi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. geo.fu-berlin.de [geo.fu-berlin.de]

Application Note: Structural Elucidation of 4-(Oxan-3-yl)benzoic Acid using ¹H and ¹³C NMR Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous determination of molecular structures. This application note provides a comprehensive guide to the structural analysis of 4-(Oxan-3-yl)benzoic acid, a molecule featuring a parasubstituted aromatic ring and a saturated heterocyclic system. We present detailed, field-proven protocols for sample preparation and data acquisition for ¹H, ¹³C, and DEPT-135 NMR experiments. The causality behind experimental choices is explained to ensure robust and reproducible results. Furthermore, a complete, predictive analysis of the ¹H and ¹³C NMR spectra is provided, including chemical shifts, spin-spin coupling patterns, and signal multiplicities, grounded in fundamental spectroscopic principles. This guide is designed for researchers, scientists, and drug development professionals seeking to apply NMR techniques for definitive structural characterization.

Introduction and Molecular Structure

This compound is a bifunctional organic molecule containing a rigid benzoic acid moiety and a flexible, non-planar tetrahydropyran (oxane) ring. Such scaffolds are of significant interest in medicinal chemistry, where the combination of aromatic and aliphatic cyclic systems can modulate physicochemical properties like solubility, lipophilicity, and metabolic stability. Accurate and complete structural verification is the first critical step in any research and development pipeline.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. This note details the process of confirming the constitution and connectivity of this compound through a logical workflow of data acquisition and interpretation.

Labeled Molecular Structure

For clarity in the subsequent spectral analysis, the unique carbon and proton positions of this compound are systematically labeled as shown below.

Caption: Experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis and Interpretation